![molecular formula C17H19N3OS B2582228 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797085-35-8](/img/structure/B2582228.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Neurological Disorders
Research on dihydropyrimidinuria, a disorder of pyrimidine metabolism presenting neurological symptoms, underscores the importance of understanding pyrimidine derivatives' metabolic pathways. Patients with this condition excrete large amounts of dihydrouracil and dihydrothymine, highlighting the critical role of pyrimidine catabolism enzymes. This knowledge aids in diagnosing and managing neurological disorders linked to pyrimidine metabolism abnormalities (Ohba et al., 1994).
Cancer Treatment and Pyrimidine Analogues
Pyrimidine analogues, like 5-fluorouracil (5-FU), are widely used in cancer chemotherapy. Research into dihydropyrimidine dehydrogenase (DPD) activity, the enzyme responsible for metabolizing 5-FU, is crucial for predicting patients' risk of severe toxicity from 5-FU-based treatments. Understanding the genetic variations in DPD among different ethnic groups helps tailor cancer treatment to individual patients, reducing the risk of adverse effects (Ogura et al., 2005).
Understanding Carcinogen Metabolism
Studies on the metabolism of heterocyclic amines, such as PhIP (a carcinogenic compound formed in cooked meat), by intestinal bacteria and its implications for cancer risk, highlight the relevance of pyrimidine derivatives in understanding carcinogenesis. The identification of microbial metabolites of carcinogens aids in assessing dietary exposure risks and developing strategies for cancer prevention (Vanhaecke et al., 2008).
Genetic Variations Affecting Drug Response
Research on the genetic variations of enzymes involved in pyrimidine catabolism, such as DPD, provides insights into personalized medicine. Screening for genetic polymorphisms helps identify patients at risk of adverse reactions to pyrimidine-based drugs, improving treatment outcomes and patient safety (Shin et al., 2013).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMEHWNTSERQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one |
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